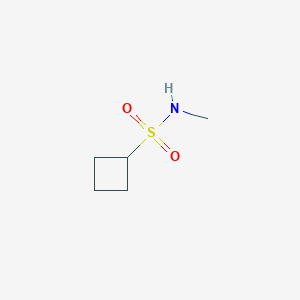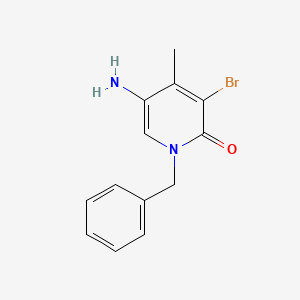
5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one: is a heterocyclic compound that features a pyridinone core substituted with amino, benzyl, bromo, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine.
Amination: The amino group can be introduced via nucleophilic substitution using an appropriate amine.
Benzylation: The benzyl group can be added through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The major product would be the dehalogenated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex heterocyclic structures.
Biology and Medicine:
Pharmacological Studies: Due to its structural features, the compound may exhibit biological activity and can be studied for potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
- 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one
Comparison:
- Structural Differences: The presence of different substituents such as the benzyl and amino groups can significantly alter the chemical and biological properties of these compounds.
- Unique Features: 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which may confer distinct reactivity and potential applications.
Propiedades
Fórmula molecular |
C13H13BrN2O |
|---|---|
Peso molecular |
293.16 g/mol |
Nombre IUPAC |
5-amino-1-benzyl-3-bromo-4-methylpyridin-2-one |
InChI |
InChI=1S/C13H13BrN2O/c1-9-11(15)8-16(13(17)12(9)14)7-10-5-3-2-4-6-10/h2-6,8H,7,15H2,1H3 |
Clave InChI |
BCLQNWPNJSPKJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C=C1N)CC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


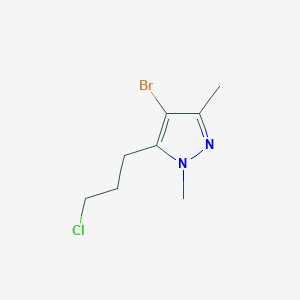
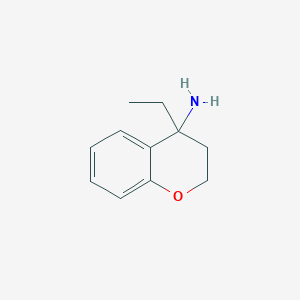
![2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)
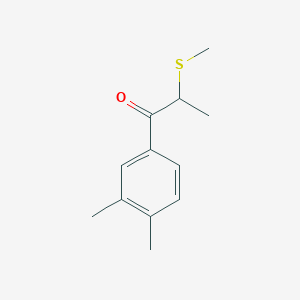

![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182901.png)
![[1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)
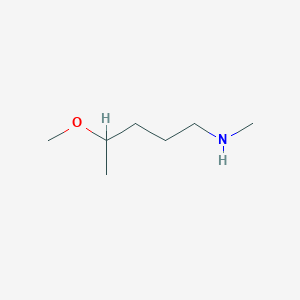
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182927.png)
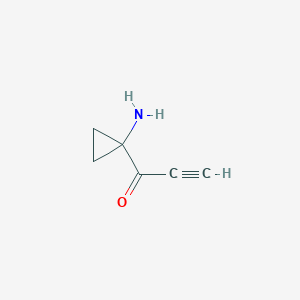

![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)
